Broad Caspase Reactivity Profile vs. Specific Substrate Ac-DEVD-AFC
Ac-VAD-AFC functions as a broad-spectrum substrate, demonstrating significant cleavage by a wider array of caspases than the more specific executioner caspase probe Ac-DEVD-AFC. While Ac-DEVD-AFC is a highly selective substrate for caspase-3 and -7, Ac-VAD-AFC is effectively processed by caspase-1, -3, -4, -6, -7, -8, and -9 . For caspase-3 specifically, Ac-VAD-AFC retains substantial but sub-maximal activity, with reports indicating approximately 80% relative cleavage compared to the optimal DEVD sequence [1]. This broader reactivity makes Ac-VAD-AFC suitable for pan-caspase activity assessments.
| Evidence Dimension | Caspase Recognition Profile |
|---|---|
| Target Compound Data | Cleaved by caspase-1, -3, -4, -6, -7, -8, and -9 |
| Comparator Or Baseline | Ac-DEVD-AFC: Cleaved primarily by caspase-3 and -7 |
| Quantified Difference | Target recognizes ≥5 additional caspases; retains ~80% activity for caspase-3 vs. comparator |
| Conditions | In vitro enzymatic assay with recombinant caspases |
Why This Matters
This dictates its use case: Ac-VAD-AFC is selected for pan-caspase screening, whereas Ac-DEVD-AFC is required for quantifying caspase-3/7-specific activity.
- [1] Poreba, M., et al. (2013). Small Molecule Active Site Directed Tools for Studying Caspases. Cold Spring Harbor Perspectives in Biology, 5(12), a008680. View Source
